molecular formula C15H13Cl4N3O3S B2648191 N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide CAS No. 302954-32-1

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide

Cat. No.: B2648191
CAS No.: 302954-32-1
M. Wt: 457.15
InChI Key: AODPYUJESJBZFT-UHFFFAOYSA-N
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Description

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with trichloroacetyl chloride to form an intermediate product. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted benzamides .

Scientific Research Applications

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase. These interactions can disrupt essential biological pathways, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]acetamide
  • N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
  • N-[4-(aminosulfonyl)phenyl]methanesulfonamide

Uniqueness

N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide is unique due to its trichloroethyl and 3-chlorobenzamide moieties, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl4N3O3S/c16-10-3-1-2-9(8-10)13(23)22-14(15(17,18)19)21-11-4-6-12(7-5-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPYUJESJBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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